molecular formula C18H14Cl2N2O5S B2707547 3-(1-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 2034309-90-3

3-(1-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No. B2707547
CAS RN: 2034309-90-3
M. Wt: 441.28
InChI Key: WMZMMOHETJBWSZ-UHFFFAOYSA-N
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Description

3-(1-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C18H14Cl2N2O5S and its molecular weight is 441.28. The purity is usually 95%.
BenchChem offers high-quality 3-(1-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological and Medicinal Implications

N-sulfonylamino Azines : A study highlights the biological activities of N-sulfonylamino azines, including their diuretic, antihypertensive, anti-inflammatory, and anticancer properties. These compounds are identified as privileged heterocycles with potential utility in treating neurological disorders such as epilepsy and schizophrenia through their action as competitive AMPA receptor antagonists (Elgemeie, Azzam, & Elsayed, 2019).

Oxazolidinones and Their Antimicrobial Activity : Oxazolidinones, including linezolid, are synthetic antimicrobial agents with a unique mechanism of protein synthesis inhibition. They display bacteriostatic activity against critical human pathogens such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci (Diekema & Jones, 2000).

Antioxidant Activity Assessment : The ABTS/PP decolorization assay elucidates the reaction pathways underlying the assessment of antioxidant capacity. This review discusses the specificity and relevance of oxidation products in evaluating antioxidants, particularly in the context of comparing different antioxidants (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Sulfonamide Compounds : Sulfonamides are a significant class of bacteriostatic antibiotics with applications extending to antiviral, anticonvulsant, and antidiabetic drugs. This review covers the development of sulfonamide compounds from 2013 to the present, highlighting their broad therapeutic applications (Gulcin & Taslimi, 2018).

Environmental and Analytical Applications

Enzymatic Degradation of Organic Pollutants : The use of enzymes, in combination with redox mediators, has been explored for the remediation of recalcitrant organic pollutants in wastewater. This approach enhances the efficiency of degradation, presenting a promising solution for environmental pollution (Husain & Husain, 2007).

Degradation of Polyfluoroalkyl Chemicals : This review focuses on the microbial degradation pathways of polyfluoroalkyl chemicals, highlighting their transformation into perfluoroalkyl acids. Understanding these pathways is crucial for evaluating the environmental fate and potential health risks associated with these persistent pollutants (Liu & Mejia Avendaño, 2013).

properties

IUPAC Name

3-[1-[4-(3,4-dichlorophenyl)phenyl]sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O5S/c19-15-6-3-12(7-16(15)20)11-1-4-14(5-2-11)28(25,26)21-8-13(9-21)22-17(23)10-27-18(22)24/h1-7,13H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZMMOHETJBWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)Cl)Cl)N4C(=O)COC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione

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